Potential off-target effects of (aS)-PH-797804

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (aS)-PH-797804

Cat. No.: B049361

Get Quote

Technical Support Center: (aS)-PH-797804

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **(aS)-PH-797804**, a potent and highly selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β .

Frequently Asked Questions (FAQs)

Q1: What is the primary target of (aS)-PH-797804?

(aS)-PH-797804 is a selective inhibitor of p38 MAPK α and p38 MAPK β .[1][2][3] It functions as an ATP-competitive inhibitor.[2]

Q2: What is the reported potency of (aS)-PH-797804 against its primary targets?

The inhibitory potency of (aS)-PH-797804 has been determined through various assays:

IC50 for p38α: 26 nM[1][2][3]

IC50 for p38β: 102 nM[1][3]

• Ki for p38α: 5.8 nM[2]

• Ki for p38β: 40 nM[2]

Q3: What is known about the off-target effects of (aS)-PH-797804?



(aS)-PH-797804 is characterized by its exceptional selectivity.[4][5][6] Extensive kinase screening has demonstrated minimal off-target activity. It shows over 100-fold selectivity for p38α/β against a panel of 71 other kinases, enzymes, and G-protein coupled receptors (GPCRs), including the related kinases p38γ, p38δ, JNK, and ERK2. In broader kinase panels, the selectivity ratio was found to be greater than 500-fold, with no significant cross-reactivity observed.[4][5][6]

Q4: Has (aS)-PH-797804 been evaluated in clinical trials?

Yes, **(aS)-PH-797804** has been assessed in Phase I and Phase II clinical trials for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and osteoarthritis.[7][8][9] [10] In these studies, it was generally reported to be safe and well-tolerated.[5]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Observed Issue	Potential Cause	Recommended Action
Unexpected experimental results not consistent with p38 MAPK inhibition.	Due to the high selectivity of (aS)-PH-797804, off-target effects are unlikely. The observed phenotype may be a novel downstream consequence of p38 MAPK inhibition in your specific experimental system.	1. Confirm the inhibition of p38 MAPK in your system by measuring the phosphorylation of a known downstream substrate, such as MAPKAPK2 or ATF2. 2. Conduct a literature search to determine if the observed phenotype has been previously linked to p38 MAPK signaling. 3. Consider performing rescue experiments by introducing a constitutively active form of a downstream effector of p38 MAPK.
Variability in experimental results.	This could be due to issues with compound stability, solubility, or experimental technique.	1. Ensure the proper storage of (aS)-PH-797804 at -20°C. 2. Prepare fresh stock solutions in a suitable solvent like DMSO. 3. Verify the final concentration of the compound in your assay and ensure consistent treatment times across experiments.
Lack of a dose-dependent effect.	The concentrations used may be outside the optimal range for your specific cell type or assay.	1. Perform a dose-response experiment starting from low nanomolar concentrations up to the micromolar range to determine the optimal concentration for your system. 2. Confirm cell viability at higher concentrations to rule out cytotoxicity.



Data on Selectivity of (aS)-PH-797804

The following table summarizes the selectivity profile of (aS)-PH-797804 against other kinases.

Kinase	Selectivity vs. p38α	Reference
JNK2	No inhibition observed	[2][3]
ERK Pathway	No inhibitory effect up to 1 μM	[2][3]
JNK Pathway	No inhibitory effect up to 1 μM	[2][3]
р38у	>100-fold	
p38δ	>100-fold	
Broad Kinase Panel	>500-fold	[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of **(aS)-PH-797804** against a target kinase.

- · Reagents:
 - Recombinant human p38 MAPKα (or other kinase of interest)
 - Kinase buffer
 - ATP
 - Specific peptide substrate for the kinase
 - (aS)-PH-797804 stock solution (in DMSO)
 - Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
- Procedure:



- 1. Prepare serial dilutions of (aS)-PH-797804 in kinase buffer.
- 2. In a 96-well plate, add the kinase and the peptide substrate.
- 3. Add the diluted (aS)-PH-797804 or DMSO (vehicle control) to the wells.
- 4. Pre-incubate the plate at room temperature for 15 minutes.
- 5. Initiate the kinase reaction by adding ATP.
- 6. Incubate the reaction at 30°C for 1 hour.
- 7. Stop the reaction and measure the remaining ATP using a luminescent assay according to the manufacturer's instructions.
- 8. Calculate the percent inhibition for each concentration of **(aS)-PH-797804** and determine the IC50 value.

Protocol 2: Western Blot for Downstream Target Inhibition

This protocol is for verifying the on-target activity of (aS)-PH-797804 in a cellular context.

- Reagents:
 - Cell line of interest
 - Cell culture medium
 - (aS)-PH-797804
 - Stimulant (e.g., LPS, anisomycin)
 - Lysis buffer
 - Primary antibodies (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2)
 - Secondary antibody
 - Chemiluminescent substrate

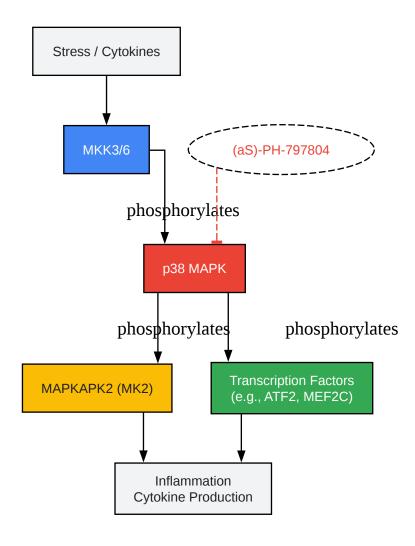


• Procedure:

- Plate cells and allow them to adhere overnight.
- 2. Pre-treat the cells with various concentrations of (aS)-PH-797804 or DMSO for 1-2 hours.
- 3. Stimulate the cells with an appropriate agonist to activate the p38 MAPK pathway.
- 4. Lyse the cells and collect the protein lysates.
- 5. Determine protein concentration using a BCA or Bradford assay.
- 6. Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- 7. Block the membrane and incubate with the primary antibody overnight.
- 8. Wash the membrane and incubate with the secondary antibody.
- 9. Detect the signal using a chemiluminescent substrate and an imaging system.
- 10. Analyze the band intensities to determine the extent of inhibition of downstream target phosphorylation.

Visualizations

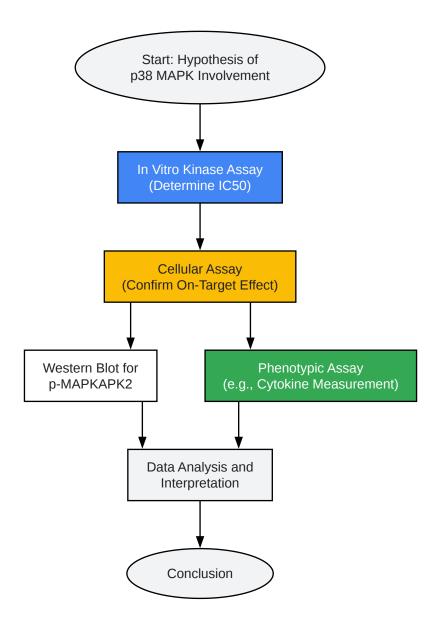




Click to download full resolution via product page

Caption: p38 MAPK Signaling Pathway and the inhibitory action of (aS)-PH-797804.





Click to download full resolution via product page

Caption: Experimental workflow for characterizing the effects of (aS)-PH-797804.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Troubleshooting & Optimization





- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Atropisomer PH797804 as a Potent, Selective and Efficacious P38 MAP Kinase Inhibitor as Clinical Candidate [jscimedcentral.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PH-797804 Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 10. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential off-target effects of (aS)-PH-797804].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049361#potential-off-target-effects-of-as-ph-797804]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com